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molecular formula C27H30FN5O3 B1666237 AZD7624 CAS No. 1095004-78-6

AZD7624

Cat. No. B1666237
M. Wt: 491.6 g/mol
InChI Key: NNKPHNTWNILINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969350B2

Procedure details

To a slurry of benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate (15.0 g, 19.0 mmol), ammonium formate (4.9 g, 76.0 mmol) and 5% Pd/C (8.20 g, 3.8 mmol) in ethanol (150 mL) was charged water (6.8 mL, 379.8 mmol) and formic acid (1.49 mL, 388.0 mmol). The mixture was heated to 50° C. and held for 1 h before being cooled to 20° C. The mixture was filtered through a Celite pad, and the filter cake washed with ethanol (3×15 mL). The filtrates were combined and distilled (60° C. jacket temperature) to adjust the concentration of the solution to 2 rel. vol. with respect to the starting benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate. Isopropyl acetate (75 mL) was charged and the mixture cooled to 40° C. at 0.25° C./min. After seeding with the subtitle compound hydrobromide salt, the mixture was cooled further to 20° C. at 0.25° C./min. Isopropyl acetate (75 mL) was charged and the slurry cooled to 5° C. before being held for 1 h. The slurry was then filtered. The filter cake was washed with isopropyl acetate (15 mL) and dried under vacuum on the filter until de-liquoring was complete. The filter cake was then slurried in ethyl acetate (150 mL) and aq. sodium hydroxide (1 M, 150 mL) charged. The biphasic mixture was stirred at 20-25° C. until full dissolution was achieved (˜30 min). The phases were separated and the upper organic phase washed with aq. sodium hydroxide (1 M, 150 mL). The solution was then heated to 50° C. and distilled under reduced pressure to double the concentration (75 mL distillate removed). The solution was heated to 70° C. and heptane (56 mL) charged slowly. After seeding with the subtitle compound, the mixture was cooled to 25° C. at 0.25° C./min. Further heptane (19 mL) was charged slowly and the slurry cooled to 5° C. before being held for 1 h. The slurry was then filtered. The filter cake was washed with heptane (15 mL) and dried under vacuum at 40° C. to afford N-cyclopropyl-3-fluoro-4-methyl-5-[3-[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropylamino]-2-oxo-1(2H)-pyrazinyl]benzamide (6.0 g, 96.0% w/w).
Name
benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([NH:8][C:9]2([C:12]3[CH:32]=[CH:31][CH:30]=[CH:29][C:13]=3[O:14][CH2:15][CH2:16][N:17](C)[C:18](=O)OCC3C=CC=CC=3)[CH2:11][CH2:10]2)[C:5](=[O:33])[N:4]([C:34]2[CH:39]=[C:38]([C:40](=[O:45])[NH:41][CH:42]3[CH2:44][CH2:43]3)[CH:37]=[C:36]([F:46])[C:35]=2[CH3:47])[CH:3]=1.C([O-])=O.[NH4+].O.C(O)=O>C(O)C.[Pd]>[CH:42]1([NH:41][C:40](=[O:45])[C:38]2[CH:39]=[C:34]([N:4]3[CH:3]=[CH:2][N:7]=[C:6]([NH:8][C:9]4([C:12]5[CH:32]=[CH:31][CH:30]=[CH:29][C:13]=5[O:14][CH2:15][CH2:16][NH:17][CH3:18])[CH2:11][CH2:10]4)[C:5]3=[O:33])[C:35]([CH3:47])=[C:36]([F:46])[CH:37]=2)[CH2:44][CH2:43]1 |f:1.2|

Inputs

Step One
Name
benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate
Quantity
15 g
Type
reactant
Smiles
BrC1=CN(C(C(=N1)NC1(CC1)C1=C(OCCN(C(OCC2=CC=CC=C2)=O)C)C=CC=C1)=O)C1=C(C(=CC(=C1)C(NC1CC1)=O)F)C
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
6.8 mL
Type
reactant
Smiles
O
Name
Quantity
1.49 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred at 20-25° C. until full dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 20° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the filter cake washed with ethanol (3×15 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled (60° C. jacket temperature)
ADDITION
Type
ADDITION
Details
Isopropyl acetate (75 mL) was charged
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 40° C. at 0.25° C./min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled further to 20° C. at 0.25° C./min
ADDITION
Type
ADDITION
Details
Isopropyl acetate (75 mL) was charged
TEMPERATURE
Type
TEMPERATURE
Details
the slurry cooled to 5° C.
WAIT
Type
WAIT
Details
before being held for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
The filter cake was washed with isopropyl acetate (15 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum on the
FILTRATION
Type
FILTRATION
Details
filter until de-liquoring
ADDITION
Type
ADDITION
Details
aq. sodium hydroxide (1 M, 150 mL) charged
CUSTOM
Type
CUSTOM
Details
(˜30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the upper organic phase washed with aq. sodium hydroxide (1 M, 150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated to 50° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the concentration (75 mL distillate removed)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 70° C.
ADDITION
Type
ADDITION
Details
heptane (56 mL) charged slowly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 25° C. at 0.25° C./min
ADDITION
Type
ADDITION
Details
Further heptane (19 mL) was charged slowly
TEMPERATURE
Type
TEMPERATURE
Details
the slurry cooled to 5° C.
WAIT
Type
WAIT
Details
before being held for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
The filter cake was washed with heptane (15 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=C(C(=C1)N1C(C(=NC=C1)NC1(CC1)C1=C(C=CC=C1)OCCNC)=O)C)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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